molecular formula C13H13FO2S B13081874 (3-Fluoro-5-methylthiophen-2-yl)(2-methoxyphenyl)methanol

(3-Fluoro-5-methylthiophen-2-yl)(2-methoxyphenyl)methanol

Cat. No.: B13081874
M. Wt: 252.31 g/mol
InChI Key: SOVICYHDGAJHCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-5-methylthiophen-2-yl)(2-methoxyphenyl)methanol is an organic compound with a complex structure that includes a fluorine atom, a methyl group, a thiophene ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-methylthiophen-2-yl)(2-methoxyphenyl)methanol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors like butane-2,3-dione and elemental sulfur.

    Introduction of the Fluorine and Methyl Groups: Fluorination and methylation reactions are carried out using reagents such as fluorine gas or methyl iodide under controlled conditions.

    Coupling with Methoxyphenyl Group: The final step involves coupling the thiophene derivative with a methoxyphenyl compound using a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Fluoro-5-methylthiophen-2-yl)(2-methoxyphenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorine atom makes it useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics and materials science.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-methylthiophen-2-yl)(2-methoxyphenyl)methanol involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoro-5-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of a methyl group.

    (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane: Contains a sulfane group instead of a hydroxyl group.

    (3-Fluoro-5-methylphenyl)(thiophen-2-yl)methanol: Similar structure but with different positioning of the functional groups.

Uniqueness

(3-Fluoro-5-methylthiophen-2-yl)(2-methoxyphenyl)methanol is unique due to its combination of a fluorine atom, a thiophene ring, and a methoxyphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H13FO2S

Molecular Weight

252.31 g/mol

IUPAC Name

(3-fluoro-5-methylthiophen-2-yl)-(2-methoxyphenyl)methanol

InChI

InChI=1S/C13H13FO2S/c1-8-7-10(14)13(17-8)12(15)9-5-3-4-6-11(9)16-2/h3-7,12,15H,1-2H3

InChI Key

SOVICYHDGAJHCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C(C2=CC=CC=C2OC)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.